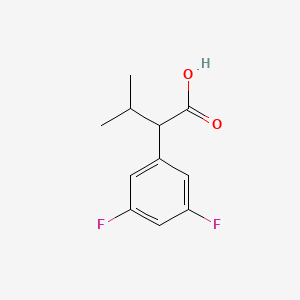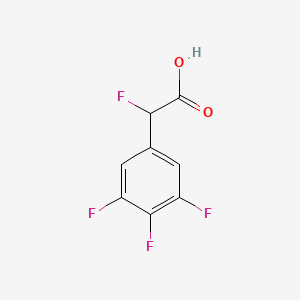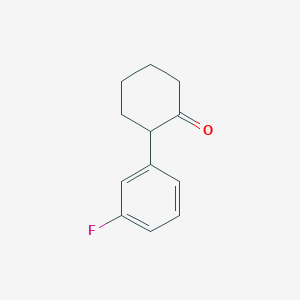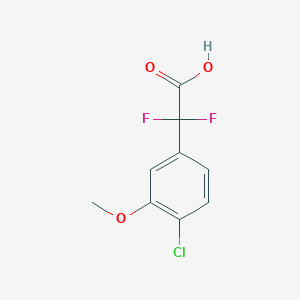
2-(3,5-Difluorophenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-3-methylbutanoic acid typically involves the reaction of 3,5-difluorophenylboronic acid with a suitable butanoic acid derivative. One common method involves the Suzuki-Miyaura cross-coupling reaction, where 3,5-difluorophenylboronic acid is reacted with a halogenated butanoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki-Miyaura cross-coupling reaction remains a popular choice due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the compound may inhibit or activate specific enzymes, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorophenylacetic acid: Similar in structure but with an acetic acid backbone.
3-(3,5-Difluorophenyl)propionic acid: Contains a propionic acid backbone instead of butanoic acid.
Uniqueness
2-(3,5-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of a difluorophenyl group and a butanoic acid backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)10(11(14)15)7-3-8(12)5-9(13)4-7/h3-6,10H,1-2H3,(H,14,15) |
Clé InChI |
ZHCJNRHKVNABIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=CC(=C1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)



![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)



![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)


